1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22,19-9-5-2-6-10-19)20-13-11-18(12-14-20)16-23-15-17-7-3-1-4-8-17/h1-10,18H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQMHILNFUZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzyloxy Methyl Group: The benzyloxy methyl group can be attached through a nucleophilic substitution reaction using benzyl alcohol and a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy methyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Structural and Functional Analysis
- Sulfonyl vs. Carbobenzoxy Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with the carbobenzoxy group in Benzyl 4-Hydroxy-1-piperidinecarboxylate , which is more labile under acidic conditions. Sulfonyl groups enhance stability and may improve binding to charged residues in biological targets .
- Benzyloxymethyl vs.
- Rigidity and Steric Effects : The cyclopentyl core in 1-{[4-(Benzyloxy)-2-phenylcyclopentyl]methyl}-4-phenylpiperidine introduces steric hindrance, likely reducing conformational flexibility compared to the target compound’s simpler piperidine scaffold.
Biological Activity
1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and a benzyloxy methyl group. Its structure can be represented as follows:
This unique arrangement is believed to contribute to its biological activity.
This compound has been studied for its interactions with various biological targets, including receptors and enzymes. Notably, it has shown potential as a dopamine receptor antagonist, specifically targeting the D4 receptor, which is implicated in neurological conditions such as Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes, suggesting potential applications in treating conditions related to neurotransmitter imbalances. For instance, it has been shown to modulate dopamine signaling pathways effectively .
In Vivo Studies
Animal model studies indicated that this compound can cross the blood-brain barrier, allowing it to exert effects on central nervous system (CNS) functions. Its pharmacokinetic profile shows favorable absorption and distribution characteristics .
Dopamine Receptor Antagonism
A case study highlighted the efficacy of this compound in reducing L-DOPA-induced dyskinesias in animal models of Parkinson's disease. The compound was found to selectively inhibit D4 receptor activity with a Ki value of approximately 96 nM, demonstrating its potency compared to other antagonists .
Cancer Cell Line Studies
Another study investigated the compound's effects on pancreatic cancer cell lines. It was found to inhibit cell growth with an IC50 value of 0.58 µM, suggesting its potential as an anti-cancer agent. Further optimization revealed that specific enantiomers exhibited significantly improved potency, indicating the importance of stereochemistry in its biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Target | IC50 (µM) | Ki (nM) | Notes |
|---|---|---|---|---|
| This compound | D4 Receptor | - | 96 | Selective antagonist; effective in vivo |
| Other D4 Antagonists | D4 Receptor | - | >300 | Less selective; higher toxicity |
| Compound 2 (enantiomer) | Pancreatic Cancer | 0.31 | - | Highly potent; better stability |
Q & A
Q. What synthetic routes are commonly employed for 1-(Benzenesulfonyl)-4-[(benzyloxy)methyl]piperidine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Step 1 : Reacting a piperidine precursor (e.g., 4-[(benzyloxy)methyl]piperidine) with benzenesulfonyl chloride under anhydrous conditions.
- Step 2 : Using a base such as potassium carbonate in DMF to facilitate sulfonylation at the piperidine nitrogen .
- Step 3 : Purification via column chromatography or recrystallization, with structural confirmation by -NMR, -NMR, and HRMS .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (, ) verifies substituent positions and stereochemistry .
- Chromatography : HPLC or GC-MS assesses purity (>95% peak area), with retention times compared to standards .
Q. What safety precautions are critical during handling?
- PPE : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors from sulfonyl chlorides or solvents like DMF .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalysis : Transition metal catalysts (e.g., Pd for coupling reactions) improve efficiency in multi-step syntheses .
- Workup : Partitioning between ethyl acetate and water removes unreacted reagents, followed by drying over NaSO .
Q. What strategies resolve contradictions in reported toxicity data?
- In Silico Screening : Use tools like ADMET Predictor™ to model carcinogenicity or hepatotoxicity risks, addressing limited experimental data .
- In Vitro Assays : Conduct Ames tests (for mutagenicity) and cytotoxicity profiling (e.g., HepG2 cell lines) to validate safety .
Q. How does the benzyloxymethyl group influence the compound’s pharmacokinetics?
- Metabolism : The benzyl ether moiety slows oxidative degradation by cytochrome P450 enzymes, enhancing metabolic stability .
- Solubility : LogP calculations (e.g., using MarvinSketch) predict moderate lipophilicity, necessitating formulation with cyclodextrins for in vivo studies .
Q. What are the key challenges in characterizing reactive intermediates during synthesis?
- Trapping Agents : Employ TEMPO or other radical scavengers to stabilize transient intermediates in sulfonylation steps .
- In Situ Monitoring : ReactIR or LC-MS tracks reaction progress and identifies byproducts (e.g., disulfonylpiperidine derivatives) .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace the benzenesulfonyl group with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonyl) to assess binding affinity changes .
- Functional Group Variations : Introduce halogen atoms (e.g., Cl, F) at the benzyloxy position to study electronic effects on bioactivity .
Q. What techniques quantify stability under physiological conditions?
- pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via UV-HPLC at 254 nm .
- Thermal Analysis : DSC/TGA evaluates decomposition temperatures, ensuring stability during storage .
Q. How to address discrepancies in reported spectroscopic data?
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
